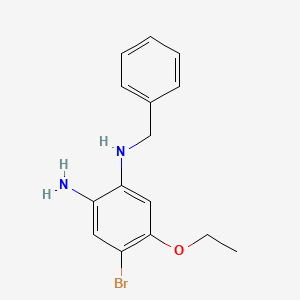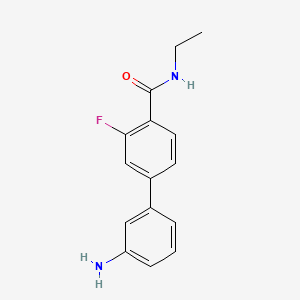
1-(2-BOC-Aminoethyl)-2-methyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-BOC-Aminoethyl)-2-methyl-1H-benzimidazole is a compound that features a benzimidazole core with a tert-butoxycarbonyl (BOC) protected aminoethyl group at the 1-position and a methyl group at the 2-position. The BOC group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-BOC-Aminoethyl)-2-methyl-1H-benzimidazole typically involves the protection of the amino group with a BOC group followed by the introduction of the benzimidazole core. One common method involves the reaction of 2-methyl-1H-benzimidazole with 2-(BOC-amino)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-BOC-Aminoethyl)-2-methyl-1H-benzimidazole can undergo various chemical reactions, including:
Deprotection: The BOC group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions with electrophiles.
Oxidation and Reduction: The benzimidazole core can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for BOC deprotection.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the aminoethyl group under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used for oxidation reactions.
Major Products Formed
Deprotection: The major product is the free amine derivative of 1-(2-aminoethyl)-2-methyl-1H-benzimidazole.
Substitution: Depending on the electrophile used, various substituted derivatives can be formed.
Scientific Research Applications
1-(2-BOC-Aminoethyl)-2-methyl-1H-benzimidazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-BOC-Aminoethyl)-2-methyl-1H-benzimidazole depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, inhibiting their activity or modulating their function. The BOC group serves as a protecting group, allowing the compound to be selectively deprotected and activated under specific conditions.
Comparison with Similar Compounds
Similar Compounds
2-(BOC-amino)ethyl methacrylate: Similar in having a BOC-protected aminoethyl group but differs in the core structure.
N-(BOC-aminoethyl)glycine: Another compound with a BOC-protected aminoethyl group, used in peptide synthesis.
Uniqueness
1-(2-BOC-Aminoethyl)-2-methyl-1H-benzimidazole is unique due to its benzimidazole core, which imparts specific chemical and biological properties. The presence of the BOC-protected aminoethyl group allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl N-[2-(2-methylbenzimidazol-1-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-11-17-12-7-5-6-8-13(12)18(11)10-9-16-14(19)20-15(2,3)4/h5-8H,9-10H2,1-4H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHYTDHKARMPNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCNC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B581676.png)
![2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl](/img/structure/B581677.png)



![4-Chloro-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B581687.png)



![5-bromo-3-isopentyl-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B581694.png)


